molecular formula C13H13N3O B11528459 (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-hydroxyimino-acetonitrile

(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-hydroxyimino-acetonitrile

Cat. No.: B11528459
M. Wt: 227.26 g/mol
InChI Key: LZNCTSCENCWVDB-LFIBNONCSA-N
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Description

(Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dihydroisoquinoline core with a carbonimidoyl cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE typically involves the use of cyanation reactions. One common method includes the reaction of a suitable precursor with cyanide sources such as potassium cyanide (KCN) or sodium cyanide (NaCN) under controlled conditions. The reaction often requires a catalyst, such as palladium or copper, to facilitate the cyanation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyanation reactions using safer cyanide sources like trimethylsilyl cyanide (TMSCN) or other non-toxic cyanating agents. These methods are preferred to minimize the handling of highly toxic cyanides and to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine

Its unique structure allows for interactions with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its cyanide functional group is particularly useful in the synthesis of polymers and other advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE stands out due to its unique dihydroisoquinoline core and the presence of a carbonimidoyl cyanide functional group.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

(2Z)-2-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxyiminoacetonitrile

InChI

InChI=1S/C13H13N3O/c1-13(2)7-9-5-3-4-6-10(9)12(15-13)11(8-14)16-17/h3-6,17H,7H2,1-2H3/b16-11+

InChI Key

LZNCTSCENCWVDB-LFIBNONCSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C(=N/O)/C#N)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(=NO)C#N)C

solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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